molecular formula C23H19NO5 B392074 (4{Z})-7-METHOXY-2,3-DIHYDRO-4{H}-CHROMEN-4-ONE {O}-(4-PHENOXYBENZOYL)OXIME

(4{Z})-7-METHOXY-2,3-DIHYDRO-4{H}-CHROMEN-4-ONE {O}-(4-PHENOXYBENZOYL)OXIME

Cat. No.: B392074
M. Wt: 389.4g/mol
InChI Key: TUKFZMUKOQLYJP-FLFQWRMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4{Z})-7-METHOXY-2,3-DIHYDRO-4{H}-CHROMEN-4-ONE {O}-(4-PHENOXYBENZOYL)OXIME is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromene moiety and a phenoxybenzoate group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4{Z})-7-METHOXY-2,3-DIHYDRO-4{H}-CHROMEN-4-ONE {O}-(4-PHENOXYBENZOYL)OXIME typically involves multiple steps, starting with the preparation of the chromene and phenoxybenzoate precursors. The chromene moiety can be synthesized through a series of reactions, including cyclization and methoxylation. The phenoxybenzoate group is usually prepared via esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4{Z})-7-METHOXY-2,3-DIHYDRO-4{H}-CHROMEN-4-ONE {O}-(4-PHENOXYBENZOYL)OXIME can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The phenoxybenzoate group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antioxidant, or anticancer properties.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4{Z})-7-METHOXY-2,3-DIHYDRO-4{H}-CHROMEN-4-ONE {O}-(4-PHENOXYBENZOYL)OXIME involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

(4{Z})-7-METHOXY-2,3-DIHYDRO-4{H}-CHROMEN-4-ONE {O}-(4-PHENOXYBENZOYL)OXIME can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H19NO5

Molecular Weight

389.4g/mol

IUPAC Name

[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-phenoxybenzoate

InChI

InChI=1S/C23H19NO5/c1-26-19-11-12-20-21(13-14-27-22(20)15-19)24-29-23(25)16-7-9-18(10-8-16)28-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3/b24-21-

InChI Key

TUKFZMUKOQLYJP-FLFQWRMESA-N

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=N\OC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)/CCO2

SMILES

COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)CCO2

Canonical SMILES

COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)CCO2

Origin of Product

United States

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